molecular formula C12H13ClN2O2 B10811908 1-[5-(4-Chloro-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone

1-[5-(4-Chloro-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone

Cat. No.: B10811908
M. Wt: 252.69 g/mol
InChI Key: ZAAOIVDNVAONCA-UHFFFAOYSA-N
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Description

1-[5-(4-Chloro-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone is a useful research compound. Its molecular formula is C12H13ClN2O2 and its molecular weight is 252.69 g/mol. The purity is usually 95%.
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Biological Activity

1-[5-(4-Chloro-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12ClN3O\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}_3\text{O}

This structure features a chlorophenyl moiety attached to a dimethyl oxadiazole ring, which is crucial for its biological activity.

Recent studies indicate that oxadiazole derivatives exhibit various mechanisms of action, particularly in anticancer and antimicrobial activities. The compound's bioactivity is attributed to its ability to interact with specific biological targets such as:

  • Enzymes : Inhibition of thymidylate synthase and histone deacetylases (HDAC).
  • Receptors : Modulation of estrogen receptors similar to Tamoxifen.

These interactions lead to the induction of apoptosis in cancer cells and inhibition of microbial growth.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties.

Case Studies:

  • In vitro studies showed that derivatives with the oxadiazole core had IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Molecular docking studies revealed strong hydrophobic interactions with amino acid residues in estrogen receptors, suggesting potential use in hormone-responsive cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Findings:

  • It demonstrated effective inhibition against pathogenic bacteria and fungi in preliminary assays.
  • The presence of the chlorophenyl group enhances its lipophilicity, facilitating better membrane penetration .

Comparative Efficacy Table

Activity TypeCompoundIC50 (µM)Reference
Anticancer (MCF-7)1-Oxadiazole0.12 - 2.78
AntimicrobialVarious Pathogens< 50

Research Findings

A comprehensive review highlighted the broad spectrum of biological activities exhibited by 1,3,4-oxadiazole derivatives. The following activities were noted:

  • Antitumor : Inhibition of cancer cell proliferation through apoptosis induction.
  • Antibacterial/Antifungal : Effective against common pathogens due to structural properties.

Scientific Research Applications

Synthesis of 1-[5-(4-Chloro-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone

The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes:

  • Formation of Oxadiazole Ring : The initial step often involves the condensation of an appropriate hydrazide with a carbonyl compound to form the oxadiazole ring.
  • Chlorination : The introduction of the 4-chlorophenyl group is achieved through electrophilic aromatic substitution.
  • Final Modification : The final product is obtained by modifying the ethanone moiety to achieve the desired functional properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines, including glioblastoma.

  • Mechanism : These compounds induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes .
  • Case Study : In vitro assays demonstrated significant cytotoxicity against LN229 glioblastoma cells, with some derivatives showing enhanced efficacy compared to standard chemotherapeutics .

Antidiabetic Properties

Another notable application is in diabetes management. Research indicates that certain oxadiazole derivatives can effectively lower glucose levels in diabetic models.

  • Experimental Evidence : Studies conducted on genetically modified Drosophila melanogaster showed that specific compounds exhibited significant anti-diabetic activity by improving insulin sensitivity and glucose metabolism .

Agricultural Applications

Oxadiazoles have also been investigated for their potential as agrochemicals:

  • Pesticidal Activity : Some derivatives have shown effectiveness against various pests and pathogens affecting crops.
  • Herbicidal Properties : Research indicates that oxadiazoles can inhibit the growth of certain weed species without harming crop plants.

Material Science Applications

The unique properties of this compound make it a candidate for use in material science:

  • Polymer Chemistry : Its incorporation into polymer matrices may enhance thermal stability and mechanical strength.
  • Optoelectronic Devices : The compound's electronic properties could be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)-2,2-dimethyl-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C12H13ClN2O2/c1-8(16)15-12(2,3)17-11(14-15)9-4-6-10(13)7-5-9/h4-7H,1-3H3

InChI Key

ZAAOIVDNVAONCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)Cl)(C)C

Origin of Product

United States

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